molecular formula C8H7BrN2O B592041 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1190314-42-1

7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B592041
CAS No.: 1190314-42-1
M. Wt: 227.061
InChI Key: ZXZUHJRQHVJHJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 6-methoxy-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 7th position of the pyrrolo[3,2-c]pyridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.

    Solvents: Dichloromethane, ethanol, and other organic solvents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 7-amino-6-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives.

Scientific Research Applications

7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is primarily related to its ability to interact with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and migration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and materials.

Properties

IUPAC Name

7-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6(9)7-5(4-11-8)2-3-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZUHJRQHVJHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CNC2=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694653
Record name 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-42-1
Record name 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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